molecular formula C15H10O5 B5665343 3,3'-carbonyldibenzoic acid

3,3'-carbonyldibenzoic acid

Cat. No.: B5665343
M. Wt: 270.24 g/mol
InChI Key: HVEAQFIZKONJJG-UHFFFAOYSA-N
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Description

3,3'-carbonyldibenzoic acid is a useful research compound. Its molecular formula is C15H10O5 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.05282342 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation Processes in Organic Synthesis

3,3'-Carbonyldibenzoic acid is utilized in oxidation processes adjacent to carbonyl functionalities and at benzylic carbon centers. This leads to the formation of alpha,beta-unsaturated carbonyl compounds and conjugated aromatic carbonyl systems. The use of o-Iodoxybenzoic acid (IBX), a hypervalent iodine(V) reagent, demonstrates this application in creating selective transformations within multifunctional substrates (Nicolaou et al., 2002).

Novel Coordination Polymers

A study describes the synthesis of a coordination polymer using 4,4'-carbonyldibenzoic acid, demonstrating its potential in creating novel three-dimensional frameworks. This development has implications for physical properties and photoluminescence applications (Wang et al., 2014).

Antiviral Compound Synthesis

The synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes using this compound as a catalyst has shown significant anti-viral activity against tobacco mosaic virus. This highlights its role in developing bioactive compounds for antiviral applications (Naidu et al., 2012).

Catalytic Applications

Activated carbon, used as a catalyst in microwave energy, involves the reaction of hydroxyl radical with this compound derivatives. This process demonstrates its potential in removing persistent organic substances from aqueous solutions (Quan et al., 2007).

Properties

IUPAC Name

3-(3-carboxybenzoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-13(9-3-1-5-11(7-9)14(17)18)10-4-2-6-12(8-10)15(19)20/h1-8H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEAQFIZKONJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.